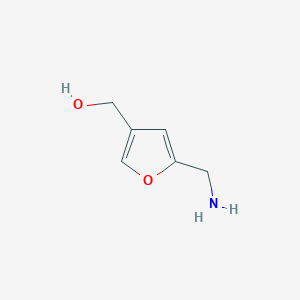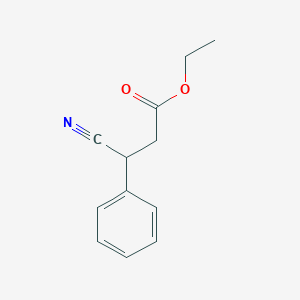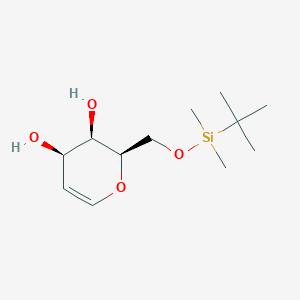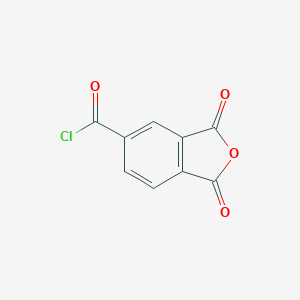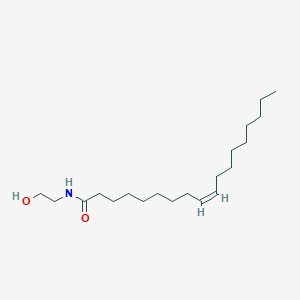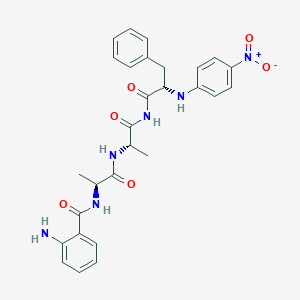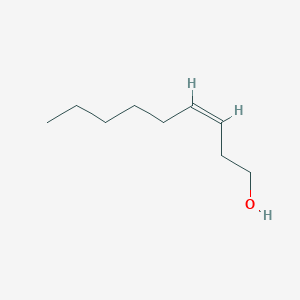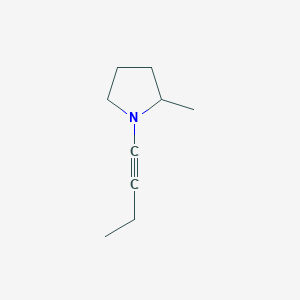
1-But-1-ynyl-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-1-ynyl-2-methylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as BMPP and is a member of the pyrrolidine family. BMPP is a highly reactive compound that can be used in various research applications, including drug discovery, chemical synthesis, and material science.
Mecanismo De Acción
BMPP interacts with biological targets through covalent bonding. It can form irreversible covalent bonds with various amino acid residues, including cysteine and histidine. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. BMPP has been shown to interact with various targets, including proteases, kinases, and ion channels.
Efectos Bioquímicos Y Fisiológicos
BMPP has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in cell survival pathways. BMPP has also been shown to inhibit the activity of kinases involved in inflammation, making it a potential therapeutic agent for inflammatory diseases. In addition, BMPP has been shown to modulate the function of ion channels, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPP has several advantages and limitations when used in lab experiments. One advantage is its high reactivity, which allows for the efficient synthesis of complex compounds. BMPP also has a unique mechanism of action, making it a valuable tool for drug discovery and material science. However, BMPP's high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts. Additionally, BMPP's irreversible binding to biological targets can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of BMPP in scientific research. One potential direction is the development of BMPP-based therapeutics for various diseases, including cancer and inflammation. Another potential direction is the use of BMPP as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the full range of biological targets that BMPP can interact with and the potential implications for drug discovery and material science.
Métodos De Síntesis
The synthesis of BMPP involves the reaction of 1-bromo-1-butene with 2-methylpyrrolidine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of BMPP. This method of synthesis is highly efficient and yields high-quality BMPP with minimal impurities.
Aplicaciones Científicas De Investigación
BMPP has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in drug discovery, as it can interact with various biological targets, including receptors and enzymes. BMPP has also been used in chemical synthesis as a building block for the synthesis of more complex compounds. In material science, BMPP has been used as a stabilizer for nanoparticles and as a precursor for the synthesis of polymer materials.
Propiedades
Número CAS |
114143-76-9 |
|---|---|
Nombre del producto |
1-But-1-ynyl-2-methylpyrrolidine |
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-but-1-ynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3 |
Clave InChI |
SGVAWWQBFHRJIM-UHFFFAOYSA-N |
SMILES |
CCC#CN1CCCC1C |
SMILES canónico |
CCC#CN1CCCC1C |
Sinónimos |
Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
